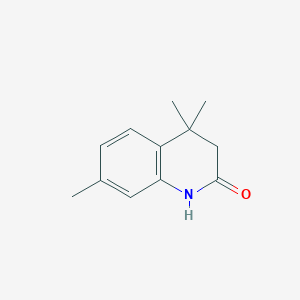
4,4,7-Trimethyl-1,3-dihydroquinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of quinoline derivatives, including compounds similar to "4,4,7-Trimethyl-1,3-dihydroquinolin-2-one," involves various chemical reactions that allow for the introduction of functional groups and structural motifs characteristic of quinolines. Methods such as the condensation cyclization of anilines with arylaldehydes in alcoholic solvents in the presence of sulfuric acid have been employed for the efficient synthesis of arylquinolines, showcasing the versatility of synthetic approaches for quinoline derivatives (Wang et al., 2009). Additionally, cascade halosulfonylation of enynes leading to dihydroquinolin-2(1H)-ones represents another innovative synthetic route, illustrating the complex methodologies involved in constructing the quinoline core (Zhu et al., 2016).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by a bicyclic system comprising a benzene ring fused to a pyridine ring. Crystal structure determinations, such as X-ray diffraction analysis, provide detailed insights into the arrangement of atoms within the molecule, revealing aspects like bond lengths, angles, and the overall geometry of the compound. These analyses are crucial for understanding the compound's reactivity and properties. For example, the crystal structure of a closely related dihydroisoquinoline compound was elucidated, showing its monoclinic system and providing a foundation for understanding structural features (Fotie et al., 2014).
Scientific Research Applications
Electrophilic Substitution
- α-Lithiation and Electrophilic Substitution: A study on the electrophilic substitution of 1,4,4-Trimethyl-3,4-dihydroquinolin-2-one (similar to 4,4,7-Trimethyl-1,3-dihydroquinolin-2-one) using lithium diisopropylamide (LDA) and a range of electrophiles demonstrated the creation of various substituted dihydroquinolin-2-ones. This process allows a mild electrophilic substitution of the tetrahydroquinoline core (Bouclé, G. Jérôme, & Viaud, 2010).
Photochemical Processes
- Photochemical and Photophysical Processes: Research into the primary photochemical and photophysical processes in 2,2,4-trimethyl-1,2-dihydroquinolines (a class including this compound) revealed significant changes in quantum yield for photodissociation in non-polar solvents based on the excitation state. This highlights the potential for photodissociation from higher triplet states in these compounds (Malkin, Pirogov, & Kuzmin, 1984).
Metabolism Studies
- Metabolism of Antioxidants: A study on the metabolism of ethoxyquin, a compound closely related to this compound, in rats showed that major metabolic reactions included de-ethylation and hydroxylation, leading to various metabolites. This suggests potential biotransformation pathways for related dihydroquinolines in biological systems (Skaare & Solheim, 1979).
Photoinitiated Reactions
- Photoinduced Addition Reactions: Investigations into the kinetics and mechanism of photoinduced addition of water and methanol to the double bond of dihydroquinolines, including 2,2,4-trimethyl-1,2-dihydroquinoline, provided insights into the formation of Markovnikov adducts. This indicates a potential for diverse photochemical reactions in dihydroquinoline derivatives (Nekipelova, Shishkov, & Kuzmin, 2002).
Chemical Synthesis Applications
- Synthesis of Nitrogen Heterocyclics: Research into the synthesis of nitrogen heterocyclics, including this compound, revealed methods for creating enantiomerically pure compounds. This is significant for the development of biologically active substances (Harmata & Hong, 2007).
Agricultural Applications
- Growth and Yield Stimulants: A study on the use of compounds in the quinoline series, such as this compound, as growth and yield stimulants for agricultural crops demonstrated that certain derivatives can significantly enhance seed germination and crop yield (Vostrikova et al., 2021).
properties
IUPAC Name |
4,4,7-trimethyl-1,3-dihydroquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-8-4-5-9-10(6-8)13-11(14)7-12(9,2)3/h4-6H,7H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYQZWWWDAQMDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(CC(=O)N2)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl-propylamino]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2480051.png)

![N1-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2480053.png)
![tert-Butyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2480055.png)
![N-(4-methoxybenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2480057.png)

![5-bromo-2-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2480064.png)
![N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2480065.png)